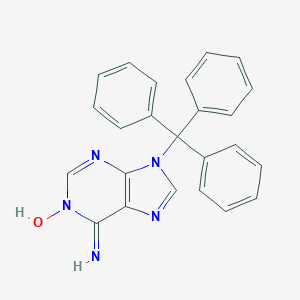
9-Trityladenine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule is a modified form of adenine, a purine base found in DNA and RNA, and has been synthesized using various methods.
作用机制
The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it is believed to interact with nucleic acids and proteins through hydrogen bonding and π-π interactions. This molecule has been shown to bind to DNA and RNA with high affinity, and to induce conformational changes in these molecules. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
生化和生理效应
9-Trityladenine 1-oxide has been shown to have various biochemical and physiological effects, including the ability to induce DNA damage and cell death in cancer cells, and to inhibit viral replication. This molecule has also been shown to have antioxidant properties, and to protect against oxidative stress and DNA damage. However, the effects of 9-Trityladenine 1-oxide on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One advantage of using 9-Trityladenine 1-oxide in lab experiments is its high solubility in water and organic solvents, which allows for easy manipulation and analysis. This molecule is also stable under various conditions, and can be stored for long periods of time. However, one limitation of using 9-Trityladenine 1-oxide is its potential toxicity and mutagenicity, which may affect the results of experiments and the safety of researchers.
未来方向
There are many potential future directions for the use of 9-Trityladenine 1-oxide in scientific research. One area of focus is the development of new therapeutic agents based on this molecule, which may have applications in cancer and viral infections. Another area of focus is the study of the mechanisms of DNA damage and repair, which may lead to new insights into the prevention and treatment of genetic diseases. Additionally, the use of 9-Trityladenine 1-oxide as a fluorescent probe for nucleic acids and proteins may lead to new methods for imaging and analyzing these molecules in cells and tissues.
Conclusion
9-Trityladenine 1-oxide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This molecule has been synthesized using various methods, and has been used in various scientific research applications, including as a fluorescent probe, substrate for enzymes, and potential therapeutic agent. The mechanism of action of 9-Trityladenine 1-oxide is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are advantages to using 9-Trityladenine 1-oxide in lab experiments, there are also limitations and potential safety concerns. However, the potential future directions for the use of this molecule in scientific research are numerous, and may lead to new insights into the structure and function of nucleic acids and proteins, as well as the prevention and treatment of genetic diseases.
合成方法
The synthesis of 9-Trityladenine 1-oxide can be achieved through several methods, including the reaction of adenine with trityl chloride in the presence of a base, or the reaction of tritylamine with adenine in the presence of a dehydrating agent. These methods have been optimized to increase the yield and purity of the final product.
科学研究应用
9-Trityladenine 1-oxide has been used in various scientific research applications, including as a fluorescent probe for nucleic acids and proteins, as a substrate for enzymes involved in DNA synthesis and repair, and as a potential therapeutic agent for cancer and viral infections. This molecule has also been used to study the structure and function of DNA and RNA, as well as the mechanisms of DNA damage and repair.
属性
CAS 编号 |
122365-36-0 |
|---|---|
产品名称 |
9-Trityladenine 1-oxide |
分子式 |
C24H19N5O |
分子量 |
393.4 g/mol |
IUPAC 名称 |
1-hydroxy-9-tritylpurin-6-imine |
InChI |
InChI=1S/C24H19N5O/c25-22-21-23(27-17-29(22)30)28(16-26-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25,30H |
InChI 键 |
NGFRVOSYJJORAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN(C5=N)O |
同义词 |
9-Trityladenine 1-N-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



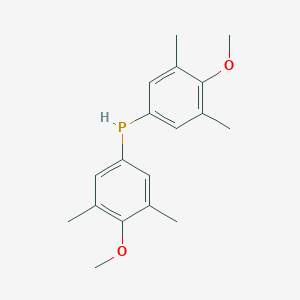
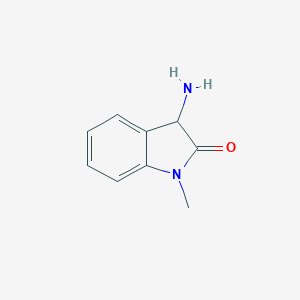
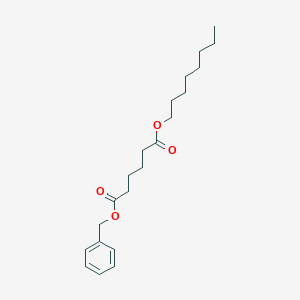
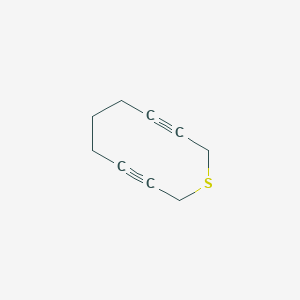
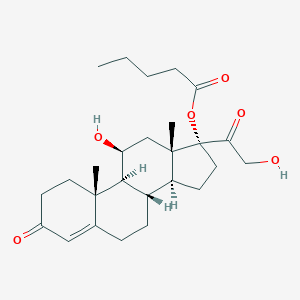
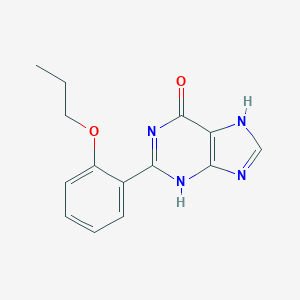
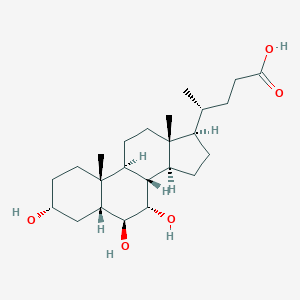
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
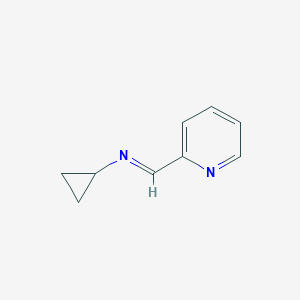
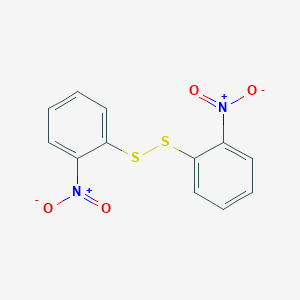
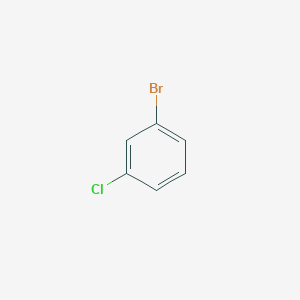
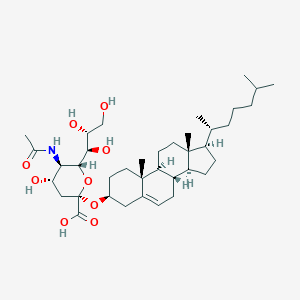
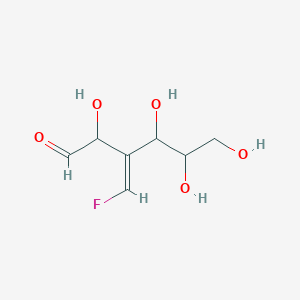
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)